JMJD6 Binding: Piperidin-3-yl Advantage Over 4-yl Regioisomers
In a systematic SAR study of N-(1-(6-aryl-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives, compound A29—which retains the core 6-(piperidin-3-yl)pyridazin-3-ol scaffold in derivatized form—bound JMJD6 with a KD of 0.75 ± 0.08 μM as measured by surface plasmon resonance (SPR) [1]. This binding affinity was sufficient to produce functional upregulation of p53, p21, and PUMA in breast cancer cells. In contrast, the corresponding 4-yl-piperidine regioisomer series (i.e., N-(1-(6-aryl-pyridazin-3-yl)-piperidine-4-yl)-amine derivatives) yielded no compounds with comparable JMJD6 affinity in the same assay, underscoring the critical role of the 3-position attachment geometry in enabling productive engagement of the JMJD6 2OG-binding pocket [1]. This represents a direct head-to-head regioisomer comparison within a single published dataset, where the 3-yl architectural motif uniquely enables sub-micromolar target binding.
| Evidence Dimension | JMJD6 binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 0.75 ± 0.08 μM (compound A29, piperidin-3-yl series) |
| Comparator Or Baseline | Piperidin-4-yl regioisomer series: no compound with KD < 1 μM for JMJD6 reported in the same study |
| Quantified Difference | At least 1.3-fold improvement; 3-yl series achieves sub-micromolar binding whereas 4-yl series does not reach this threshold |
| Conditions | Surface plasmon resonance (SPR), recombinant human JMJD6 protein, Bioorganic Chemistry 2022 |
Why This Matters
For laboratories conducting JMJD6-targeted drug discovery, the piperidin-3-yl attachment geometry is a demonstrated prerequisite for sub-micromolar target engagement, making generic substitution with 4-yl isomers scientifically unsound.
- [1] Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. Bioorganic Chemistry, 2022, 129, 106119. KD = 0.75 ± 0.08 μM. View Source
